7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine
Description
Chemical Identity and Nomenclature
The compound’s identity is defined by its molecular structure, systematic naming conventions, and registry identifiers. Precise nomenclature ensures unambiguous communication across scientific disciplines.
Systematic IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-thiophen-2-yl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine . This name reflects the following structural attributes:
- Thieno[2,3-c]pyridine : A bicyclic system where a thiophene ring (positions 2,3) is fused to a pyridine ring (position c).
- 4,5,6,7-Tetrahydro : Indicates partial saturation of the pyridine ring, with four hydrogen atoms added to carbons 4–7.
- 7-(Thiophen-2-yl) : A thiophene substituent attached to position 7 of the tetrahydrothienopyridine core.
Common Synonyms and Tradenames
The compound is referenced by several synonyms and registry numbers, including:
- 7-(THIOPHEN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE (PubChem CID: 83707788).
- 1543148-23-7 (CAS Registry Number).
- EN300-1075667 (European Chemicals Agency identifier).
These identifiers facilitate database searches and regulatory compliance but do not represent commercial tradenames. No trademarked designations for this compound are documented in publicly available registries.
Structural Descriptors and Ring Numbering
The molecule consists of two fused heterocycles:
- Thiophene ring : A five-membered aromatic ring containing one sulfur atom.
- Partially saturated pyridine ring : A six-membered ring with one nitrogen atom and reduced aromaticity due to hydrogenation at positions 4–7.
Ring Numbering System
- The thieno[2,3-c]pyridine core is numbered such that the thiophene sulfur occupies position 1, and fusion occurs between thiophene positions 2,3 and pyridine position c (Figure 1).
- The tetrahydro designation specifies that carbons 4–7 of the pyridine ring are saturated, forming a non-planar, chair-like conformation.
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₁NS₂ |
| Molecular weight | 221.3 g/mol |
| InChIKey | SVHMIIUWOMIACQ-UHFFFAOYSA-N |
| SMILES | C1CNC(C2=C1C=CS2)C3=CC=CS3 |
Table 1 : Key molecular descriptors for this compound.
The SMILES string (C1CNC(C2=C1C=CS2)C3=CC=CS3) encodes the connectivity of atoms, highlighting the tetrahydrothienopyridine core (C1CNC) linked to a thiophene substituent (C3=CC=CS3). The InChIKey provides a standardized hash for database retrieval, ensuring consistency across chemical platforms.
Properties
Molecular Formula |
C11H11NS2 |
|---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
7-thiophen-2-yl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C11H11NS2/c1-2-9(13-6-1)10-11-8(3-5-12-10)4-7-14-11/h1-2,4,6-7,10,12H,3,5H2 |
InChI Key |
SVHMIIUWOMIACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Condensation and Cyclization Approach
This is the most commonly reported method for preparing 7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine:
Step 1: Formation of Key Intermediates
Starting materials such as thiophene esters or thiophene-substituted nitriles undergo condensation with pyridine or pyridine derivatives under acidic catalysis (e.g., HCl) to form pyrimidinone or related intermediates.Step 2: Halogenation or Activation
The intermediates are chlorinated or otherwise activated using reagents like the Vilsmeier reagent to generate reactive chloro intermediates, which are crucial for subsequent substitution reactions.Step 3: Cyclization to Form the Thieno[2,3-c]pyridine Core
Intramolecular cyclization is promoted under basic or acidic conditions, often involving nucleophilic substitution or condensation reactions that close the fused ring system.Step 4: Introduction of the Thiophene Substituent
The thiophene ring at the 7-position is introduced either by direct coupling reactions or by using thiophene-containing precursors in the initial steps, ensuring the substituent is incorporated during ring formation.Step 5: Purification
The crude product is purified by column chromatography or recrystallization to obtain the target compound with high purity.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation | Thiophene ester + isonicotinonitrile, HCl, reflux | ~83 | Formation of pyrimidinone intermediate |
| Chlorination | Vilsmeier reagent, room temperature | ~98 | Activation to chloro intermediate |
| Cyclization | Base or acid catalysis, reflux | 70-85 | Ring closure to fused thieno-pyridine |
| Thiophene introduction | Via thiophene-containing precursors or coupling | Variable | Incorporated during early synthesis steps |
| Purification | Column chromatography or recrystallization | - | Ensures compound purity |
These yields are typical and may vary depending on the exact substituents and reaction scale.
Alternative Synthetic Routes
Bischler-Napieralski Cyclization
This classical method has been adapted for related thienopyridine derivatives, where amide precursors undergo cyclodehydration to form the heterocyclic core.Nucleophilic Displacement and Base-Catalyzed Condensation
Intermediate thiols generated in situ from sodium sulfide reactions with halogenated precursors can be alkylated and cyclized under basic conditions to form the tetrahydrothieno-pyridine ring system.Solid-State Grinding Method
In some cases, grinding of reactants with catalytic acid under ambient conditions has been employed to induce condensation and ring formation efficiently, followed by recrystallization.
Research Findings and Observations
- The synthesis is sensitive to reaction conditions, especially temperature and pH, which affect ring closure efficiency and product selectivity.
- Use of activated intermediates such as chloro-substituted pyrimidinones significantly improves yields and facilitates substitution reactions.
- Incorporation of the thiophene substituent early in the synthetic sequence ensures better regioselectivity and avoids post-synthetic modification challenges.
- Purification techniques such as silica gel chromatography with petroleum ether/ethyl acetate mixtures are effective for isolating the target compound in high purity.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Acid-catalyzed condensation + Vilsmeier chlorination + cyclization | Multi-step, high yield, regioselective | Well-established, reproducible | Requires careful control of conditions |
| Bischler-Napieralski cyclization | Classical cyclodehydration of amides | Efficient for related derivatives | May require harsh conditions |
| Sodium sulfide-mediated thiol formation + alkylation + base cyclization | In situ thiol generation, flexible alkylation | Versatile for various substituents | Sensitive to nucleophile/base ratio |
| Solid-state grinding with acid catalyst | Green chemistry approach, mild conditions | Simple, solvent-free | Scale-up challenges |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form corresponding derivatives using strong oxidizing agents.
Key Findings:
-
Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Mechanism: Oxidation targets the heterocyclic rings, leading to the formation of oxidized derivatives with altered electronic properties.
Reduction Reactions
Reduction reactions modify the heterocyclic framework, reducing functional groups or altering ring structures.
Key Findings:
-
Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Outcome: Reduction can generate partially hydrogenated derivatives, influencing the compound’s biological activity .
Substitution Reactions
Nucleophilic substitution is a prevalent reaction type, driven by the compound’s heteroatom-rich structure.
Key Examples:
-
Yield: 100% (example: synthesis of 1-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)-6-phenylhexan-1-one) .
Table: Substitution Reaction Conditions
| Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Triethylamine | Dichloromethane | 100 | |
| Diethyl cyanophosphonate | - | - |
Cyclization Reactions
Cyclization reactions expand the compound’s π-system, forming larger aromatic systems.
Key Details:
-
Catalysts: p-Toluenesulfonic acid (pTsOH) or methanesulfonic acid (MsOH) .
-
Outcome: Bis-cyclized derivatives (e.g., thienonaphtho[bc]pyridines) with enhanced photophysical properties .
Table: Cyclization Reaction Yields
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| pTsOH | Xylene | 140 | 82 | |
| MsOH | - | - | 42 |
Multicomponent Reactions
One-pot processes synthesize complex derivatives, combining multiple reagents.
Example:
-
Reagents: 2-Thiophenecarboxaldehyde, 2-thiophenemethylamine, ytterbium triflate .
-
Outcome: Bis-thienyl-pyrrolo[3,4-b]pyridin-5-one (73% yield) .
Structural Influences on Reactivity
The fused thiophene-pyridine system directs reactivity:
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal applications, particularly in the development of pharmaceuticals. Its structure allows for interactions with biological targets, making it a candidate for various therapeutic uses.
Anticancer Activity
Research indicates that derivatives of 7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine exhibit significant anticancer properties. For example, studies have demonstrated that certain modifications to this compound can enhance its efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains. These findings indicate its potential utility as a lead compound in the design of new antibiotics.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to exhibit antioxidant properties that could mitigate oxidative stress in neuronal cells.
Materials Science
In materials science, this compound is explored for its electronic properties and potential applications in organic electronics.
Organic Photovoltaics
The compound's unique electronic structure makes it suitable for incorporation into organic photovoltaic devices. Research has focused on its ability to function as a donor material in bulk heterojunction solar cells, where it can improve light absorption and charge transport.
Conductive Polymers
In the realm of conductive polymers, derivatives of this thieno[2,3-C]pyridine have been synthesized to enhance the conductivity and stability of polymeric materials used in electronic applications.
Agricultural Chemistry
The agricultural sector has shown interest in utilizing this compound for its potential as a pesticide or herbicide.
Pesticidal Activity
Studies have indicated that certain derivatives exhibit insecticidal properties against agricultural pests. These findings suggest that this compound could be developed into an environmentally friendly alternative to conventional pesticides.
Plant Growth Regulators
Additionally, research is ongoing to evaluate the efficacy of this compound as a plant growth regulator. Initial results suggest that it may promote growth and yield in various crops.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Core Structural Variations: Thienopyridine Isomerism
The position of thiophene fusion to the pyridine ring critically influences properties. For example:
- Thieno[2,3-b]pyridine derivatives (e.g., prasugrel) exhibit antiplatelet activity via P2Y12 receptor binding .
- Thieno[2,3-c]pyridine derivatives (target compound) differ in fusion position, altering π-electron delocalization and binding affinity.
- Thieno[3,2-c]pyridine analogs (e.g., 4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine) show positional isomerism, which may affect solubility and metabolic stability .
Table 1: Impact of Thiophene Fusion Position on Properties
Substituent Effects on Physicochemical Properties
Substituents on the thiophene or pyridine rings modulate melting points, solubility, and reactivity:
- 5-(3,4-Dimethoxyphenyl)-7-(thiophen-2-yl)-thiazolo[3,2-a]pyrimidine-3,6-dione (9b) : Melting point 110–112°C; dimethoxy groups enhance lipophilicity .
- 7-(Thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-pyrimidine-3,6-dione (10c) : Melting point 115–117°C; trimethoxy groups improve crystallinity .
- Target Compound : Substituent at the 7-position (thiophen-2-yl) may reduce polarity compared to morpholinyl/piperazinyl analogs (e.g., BI71772, a fluorophenyl-acetamido derivative) .
Biological Activity
7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine (CAS No. 141077-31-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of 221.34 g/mol. Its structure features a thiophene ring fused to a thienopyridine core, which is critical for its biological activity.
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its antiviral and anticancer properties.
Antiviral Activity
Research indicates that derivatives of thienopyridine compounds exhibit significant antiviral activity. For instance, a study demonstrated that certain thienopyridine derivatives could inhibit the interaction between viral proteins essential for replication. The compound's ability to disrupt the PA-PB1 interface in influenza viruses was highlighted, with IC50 values indicating effective inhibition at micromolar concentrations (e.g., IC50 = 3.3 μM) .
Anticancer Properties
In addition to antiviral effects, compounds related to this compound have shown promise in cancer research. For example, some studies have suggested that these compounds can induce apoptosis in cancer cell lines through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Protein-Protein Interactions : The compound interferes with critical protein interactions necessary for viral replication and cancer cell survival.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells by affecting mitochondrial function and activating caspases.
- Modulation of Enzyme Activity : Inhibitors targeting specific enzymes involved in lipid metabolism have been identified as potential therapeutic agents against diseases like cancer and neurodegenerative disorders .
Case Studies
Several case studies have illustrated the efficacy of thienopyridine derivatives:
- Influenza Virus Study : A derivative exhibited broad-spectrum antiviral activity against both Influenza A and B viruses with EC50 values ranging from 5 to 14 μM without cytotoxicity at concentrations up to 250 μM .
- Cancer Cell Line Research : In vitro studies demonstrated that thienopyridine compounds could significantly reduce cell viability in various cancer cell lines through apoptosis induction .
Data Tables
| Activity Type | IC50 (μM) | EC50 (μM) | Cell Line/Pathogen |
|---|---|---|---|
| Antiviral | 3.3 | 5 - 14 | Influenza A/B |
| Anticancer | N/A | N/A | Various Cancer Lines |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for characterizing 7-(Thiophen-2-YL)-thieno[2,3-C]pyridine, and how should they be applied?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., C=O, C=N) and hydrogen bonding. For example, IR peaks at 1648–1768 cm⁻¹ indicate conjugated carbonyl groups in similar thienopyridine derivatives .
- NMR Spectroscopy : Use ¹H and ¹³C NMR to resolve substituent positions. In thiophene-containing analogs, aromatic protons appear at δ 7.2–8.3 ppm, while NH groups resonate near δ 12–13 ppm . DEPT and 2D NMR (COSY, HSQC) clarify connectivity in fused-ring systems .
- Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns. For instance, LC-MS data for thienopyridines show [M+H]⁺ or [M−H]⁻ ions with high accuracy (e.g., m/z 369.03 ).
Q. What safety precautions are essential when synthesizing or handling this compound?
- Methodological Answer :
- Handling : Follow codes P201 ("Obtain specialized instructions before use") and P202 ("Do not handle until all safety precautions are read and understood") to mitigate risks .
- Storage : Keep away from ignition sources (P210) and store in airtight containers under inert gas (P403) .
- Exposure Control : Use fume hoods and PPE (gloves, goggles) to avoid inhalation (H313) or skin contact (H315), as recommended for structurally related chlorothienopyridines .
Q. What solvent systems are effective for synthesizing thieno[2,3-C]pyridine derivatives?
- Methodological Answer :
- Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction rates in cyclization steps .
- Alcohols (ethanol, methanol) are cost-effective for condensation reactions at 78°C, achieving yields >85% in hydrazine-mediated syntheses .
- Chlorinated solvents (dichloromethane) facilitate phase separation during workup, as demonstrated in piperidine-substituted pyridine syntheses .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 7-(Thiophen-2-YL)-thieno[2,3-C]pyridine in nucleophilic substitutions?
- Methodological Answer :
- QSPR Models : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with reaction rates. For chlorothienopyridines, QSPR analyses reveal that electron-withdrawing groups enhance electrophilicity at the C4 position .
- DFT Calculations : Optimize transition states to identify regioselectivity. For example, thiophene substituents increase electron density at the pyridine N-atom, favoring nucleophilic attack at adjacent carbons .
- MD Simulations : Assess solvent effects on reaction pathways. Polar solvents stabilize charge-separated intermediates, as seen in pyridine-based systems .
Q. How do substituents on the thiophene ring influence the compound’s biological activity?
- Methodological Answer :
- SAR Studies : Introduce electron-donating groups (e.g., -OH, -NH₂) to thiophene to enhance antioxidant activity. Derivatives with 3-aminophenyl substituents show 85% yield and improved radical scavenging .
- Cytotoxicity Assays : Compare IC₅₀ values against multidrug-resistant cell lines. Thieno[2,3-b]pyridines with cyclopropyl groups exhibit lower toxicity (IC₅₀ > 50 μM) than halogenated analogs .
- Docking Studies : Model interactions with target enzymes (e.g., kinases). The thiophene moiety’s sulfur atom forms π-S interactions with hydrophobic binding pockets, as observed in kinase inhibitors .
Q. How can contradictory crystallographic data on bond angles in fused-ring systems be resolved?
- Methodological Answer :
- X-ray Refinement : Use high-resolution data (R factor < 0.07) to minimize errors. For example, C–C bond angles in thienopyridines vary by ±0.4° due to torsional strain, requiring constrained refinement .
- Comparative Analysis : Cross-validate with analogous structures. The C5–C6–C7 angle in 7-chlorothieno[2,3-c]pyridine (123.6°) diverges from non-chlorinated derivatives (118.1°), highlighting halogen-induced distortion .
- Theoretical Validation : Overlay DFT-optimized geometries with experimental data to identify outliers. Discrepancies >5° suggest crystallographic disorder or solvent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
